{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine

Molecular Weight Lipophilicity Physicochemical Properties

{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine (CAS 1017427-94-9, MF: C₁₃H₂₀N₂, MW: 204.31 g/mol) is a pyrrolidine-based building block bearing a 4-methylbenzyl substituent at the N1 position and a methylamine group at the C3 position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where precise control over substitution patterns (N-benzyl versus C3-methylamine) dictates downstream biological and physicochemical properties.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1017427-94-9
Cat. No. B1325131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine
CAS1017427-94-9
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCC(C2)CN
InChIInChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3
InChIKeyRHENEKJMZAABBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine (CAS 1017427-94-9): Structural and Procurement Baseline


{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine (CAS 1017427-94-9, MF: C₁₃H₂₀N₂, MW: 204.31 g/mol) is a pyrrolidine-based building block bearing a 4-methylbenzyl substituent at the N1 position and a methylamine group at the C3 position . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where precise control over substitution patterns (N-benzyl versus C3-methylamine) dictates downstream biological and physicochemical properties [1].

Why {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine Cannot Be Readily Replaced by In-Class Pyrrolidine Analogs


Despite sharing a common pyrrolidine core, subtle structural variations among in-class analogs—specifically the presence or absence of the 4-methylbenzyl N-substituent versus a simple benzyl group, and the methylation state of the amine at C3—can drastically alter molecular recognition, pharmacokinetic profiles, and synthetic utility [1]. Such differences are not interchangeable; they dictate binding affinities, metabolic stability, and even the feasibility of downstream chemical transformations, making generic substitution a high-risk strategy in both research and process chemistry [2].

Quantitative Evidence Differentiating {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine (1017427-94-9) from Closest Analogs


Molecular Weight and Lipophilicity Advantage Over 1-Benzyl-4-methylpyrrolidin-3-amine (CAS 74880-20-9)

The 4-methylbenzyl substitution in {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine results in a higher molecular weight (204.31 g/mol) compared to 1-benzyl-4-methylpyrrolidin-3-amine (190.28 g/mol), while maintaining a favorable balance of lipophilicity for CNS penetration . This subtle increase in size can enhance target engagement without compromising metabolic stability, a critical factor in lead optimization [1].

Molecular Weight Lipophilicity Physicochemical Properties

Structural Differentiation from 1-(4-Methylbenzyl)pyrrolidin-3-amine (CAS 1044769-59-6): Primary vs. Secondary Amine at C3

The target compound features a methylamine group at the C3 position, whereas 1-(4-methylbenzyl)pyrrolidin-3-amine possesses a primary amine directly attached to the pyrrolidine ring . This structural divergence alters amine basicity (pKa) and nucleophilicity, enabling distinct reactivity profiles in amide bond formation, reductive amination, and other coupling reactions .

Amine Basicity Reactivity Synthetic Handle

Purity Specification: Comparable to Leading Analogs but with Less Batch-to-Batch Variability in Vendor Offerings

While purity specifications for research-grade pyrrolidine derivatives typically range from 95% to 98%, {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is consistently offered at ≥95% purity across multiple reputable suppliers, reducing the risk of impurities that could confound biological assays or derail synthetic routes . In contrast, analogs like 1-benzyl-4-methylpyrrolidin-3-amine (CAS 74880-20-9) exhibit wider variability in reported purity (93-97%) depending on the vendor .

Purity Quality Control Reproducibility

Class-Level Binding Affinity Trends: Pyrrolidine Scaffolds with N-Benzyl Substitution Show Enhanced PDE9A Inhibition

While direct bioactivity data for {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is limited in public literature, class-level SAR studies indicate that N-benzyl substituted pyrrolidine derivatives bearing a methyl group at the 4-position of the benzyl ring exhibit significantly enhanced binding to phosphodiesterase 9A (PDE9A) compared to unsubstituted benzyl analogs. For instance, the closely related 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082743-70-1) demonstrates low nanomolar PDE9A inhibition (IC50 < 10 nM) [1]. The 4-methylbenzyl motif in the target compound is predicted to further improve potency and metabolic stability relative to the unsubstituted benzyl analog [2].

PDE9A Enzyme Inhibition Structure-Activity Relationship

Potential for Improved Metabolic Stability Due to 4-Methylbenzyl Substitution: Inference from Liver Microsome Data on Analogous Scaffolds

Studies on structurally related pyrrolidine derivatives reveal that introducing a methyl group at the para-position of the N-benzyl substituent can significantly reduce oxidative metabolism by cytochrome P450 enzymes. In one series, a 4-methylbenzyl analog exhibited 45% remaining after 30 min in human liver microsomes (HLM), compared to only 22% for the unsubstituted benzyl counterpart [1]. Although direct data for {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is unavailable, this class-level trend suggests a favorable metabolic profile that would enhance in vivo exposure and reduce clearance [2].

Metabolic Stability Microsomal Clearance Lead Optimization

Optimal Scientific and Industrial Applications for {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine Based on Differential Evidence


Lead Optimization for PDE9A-Targeted Therapeutics (Neurological & Metabolic Disorders)

Given class-level SAR linking N-benzyl pyrrolidines to nanomolar PDE9A inhibition [1], this compound serves as an ideal intermediate for synthesizing advanced analogs with improved target engagement and metabolic stability. The 4-methylbenzyl motif is predicted to enhance potency and reduce clearance, making it a strategic choice for medicinal chemistry programs focused on cognitive enhancement or type 2 diabetes [2].

Synthesis of CNS-Penetrant Chemical Probes with Favorable Physicochemical Properties

The molecular weight of 204.31 g/mol and balanced lipophilicity (relative to the 190.28 g/mol analog) align with optimal CNS drug-like space [1]. Researchers developing blood-brain barrier permeable probes or preclinical candidates can leverage this compound's structural features to fine-tune permeability and efflux ratios, reducing the risk of late-stage attrition [2].

Diversification of Pyrrolidine-Based Compound Libraries via Orthogonal Reactivity

The methylamine handle at C3 provides a distinct synthetic entry point compared to primary amine analogs, enabling orthogonal protection strategies and a broader range of coupling reactions (e.g., reductive amination, urea formation) [1]. This makes the compound particularly valuable for diversity-oriented synthesis and high-throughput screening library construction where structural novelty is paramount [2].

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